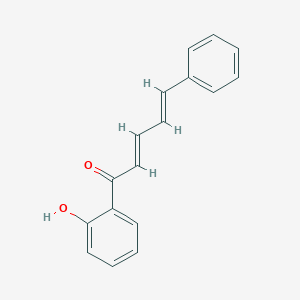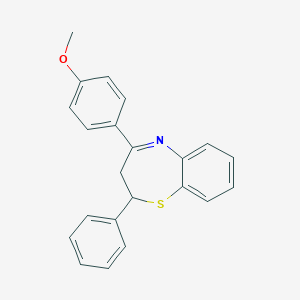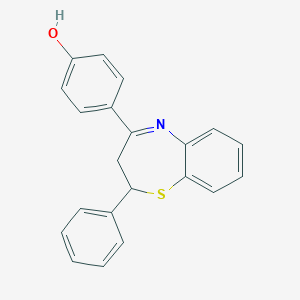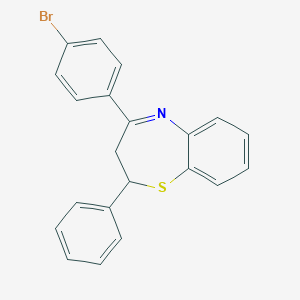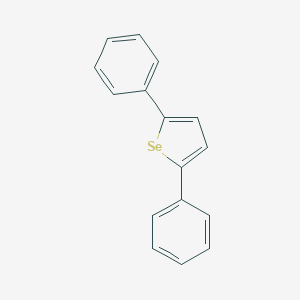
2,5-Diphenylselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylselenophene is a heterocyclic compound that contains selenium and is widely used in scientific research. It is a member of the selenophene family and has a unique structure that makes it a versatile compound for various applications.
Applications De Recherche Scientifique
2,5-Diphenylselenophene has various scientific research applications. It is widely used as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). It is also used as a catalyst in organic reactions, such as Suzuki coupling, Sonogashira coupling, and Stille coupling. Moreover, it is used as a probe in fluorescence-based assays for the detection of biomolecules.
Mécanisme D'action
The mechanism of action of 2,5-Diphenylselenophene is not fully understood. However, it is believed that the selenium atom in the molecule plays a crucial role in its biological activity. It is thought to act as a nucleophile and form covalent bonds with biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2,5-Diphenylselenophene has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. It can also inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Diphenylselenophene has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions and can be stored for a long time. Moreover, it has a unique structure that makes it a versatile compound for various applications. However, 2,5-Diphenylselenophene has some limitations. It is toxic and can cause harm to humans and animals. Therefore, it should be handled with care and disposed of properly. Additionally, it is expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 2,5-Diphenylselenophene. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its use as a probe for the detection of biomolecules in vivo. Moreover, it can be used as a building block for the synthesis of new organic electronic materials with improved performance. Additionally, the development of new synthetic methods for the preparation of 2,5-Diphenylselenophene can lead to more efficient and cost-effective production.
Conclusion
In conclusion, 2,5-Diphenylselenophene is a versatile compound with various scientific research applications. It is easy to synthesize and has a unique structure that makes it a useful building block for organic electronic materials. It has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, it has some limitations, such as toxicity and high cost. The future directions for research on 2,5-Diphenylselenophene include exploring its potential as a therapeutic agent, developing new synthetic methods, and investigating its use as a probe for the detection of biomolecules.
Méthodes De Synthèse
The synthesis of 2,5-Diphenylselenophene involves the reaction of phenyl lithium with diphenyl diselenide. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The resulting product is then purified by column chromatography. This method is considered the most efficient and widely used for the synthesis of 2,5-Diphenylselenophene.
Propriétés
Numéro CAS |
18782-55-3 |
|---|---|
Nom du produit |
2,5-Diphenylselenophene |
Formule moléculaire |
C16H12Se |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
2,5-diphenylselenophene |
InChI |
InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
BQQKIUFJWFHJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
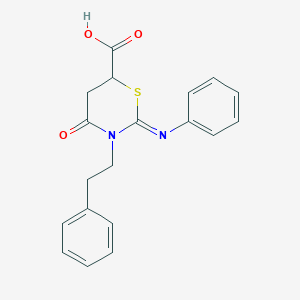
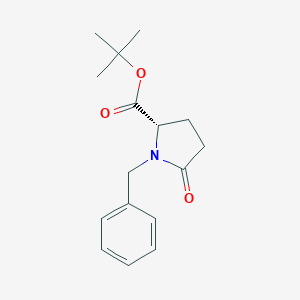
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
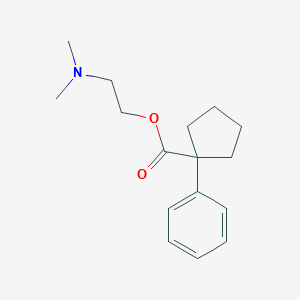
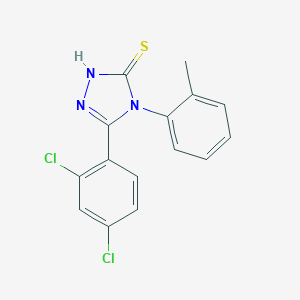
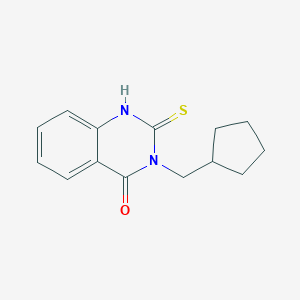
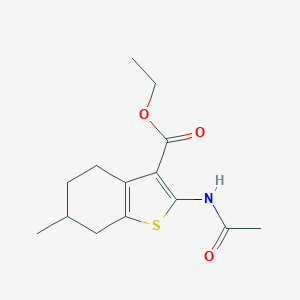
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
